(3-(Adamantan-1-yl)-4-fluorophenyl)boronic acid
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Overview
Description
(3-(Adamantan-1-yl)-4-fluorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an adamantane group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Adamantan-1-yl)-4-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (3-(Adamantan-1-yl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with an aryl halide to form a biaryl compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate or sodium hydroxide, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-(Adamantan-1-yl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (3-(Adamantan-1-yl)-4-fluorophenyl)boronic acid involves its ability to form covalent bonds with various molecular targets. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The adamantane group provides steric hindrance, which can influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the adamantane and fluorine substituents, making it less sterically hindered and potentially less selective in reactions.
(4-Fluorophenyl)boronic acid: Lacks the adamantane group, which may affect its reactivity and stability.
(3-Adamantan-1-yl)boronic acid: Lacks the fluorine substituent, which may influence its electronic properties and reactivity.
Uniqueness: (3-(Adamantan-1-yl)-4-fluorophenyl)boronic acid is unique due to the presence of both the adamantane and fluorine substituents. The adamantane group provides steric hindrance, which can enhance the selectivity of reactions, while the fluorine atom can influence the electronic properties of the compound, making it more reactive in certain contexts.
Properties
Molecular Formula |
C16H20BFO2 |
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Molecular Weight |
274.1 g/mol |
IUPAC Name |
[3-(1-adamantyl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C16H20BFO2/c18-15-2-1-13(17(19)20)6-14(15)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,19-20H,3-5,7-9H2 |
InChI Key |
KTALXCURQHXNAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C23CC4CC(C2)CC(C4)C3)(O)O |
Origin of Product |
United States |
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